Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Descripción general

Descripción

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-Boc-3-Oxopiperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-oxopiperidine-3-carboxylate hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine. The reaction is typically carried out in a mixture of dichloromethane and tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-Boc-3-Oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl N-Boc-3-oxopiperidine-4-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. It can undergo various transformations, including:

- Nucleophilic substitutions : The ester group can react with nucleophiles to form new derivatives.

- Reduction and oxidation reactions : The ketone group can be reduced to alcohols or oxidized to carboxylic acids.

These reactions make it an essential reagent in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for developing drugs targeting the central nervous system (CNS). Its structural features allow it to interact with biological targets effectively, making it a candidate for:

- Antidepressants : Compounds derived from methyl N-Boc-3-oxopiperidine have been investigated for their potential antidepressant activities.

- Anticancer agents : Research indicates that derivatives may exhibit cytotoxic effects against cancer cell lines.

Biochemical Research

In biochemical studies, this compound acts as a substrate for various enzymes, facilitating investigations into enzyme mechanisms and interactions. Its applications include:

- Protease substrates : Used to study proteolytic activity and enzyme kinetics.

- GABA-related compounds : As an intermediate in synthesizing compounds with GABAergic activity, contributing to research on neurotransmitter modulation.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Essential for synthesizing pharmaceuticals |

| Medicinal Chemistry | Potential drug candidate for CNS disorders | Investigated for antidepressant and anticancer properties |

| Biochemical Research | Substrate for enzyme studies | Useful in understanding protease mechanisms |

Case Study 1: Antidepressant Development

A study explored the synthesis of novel piperidine derivatives based on this compound. The derivatives were tested for their ability to inhibit serotonin reuptake, showing promising results that suggest potential as antidepressants.

Case Study 2: Anticancer Activity

Research involving methyl N-Boc-3-oxopiperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Methyl N-Boc-3-Oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate

- tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Uniqueness

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Actividad Biológica

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structural features, particularly the N-Boc (tert-butoxycarbonyl) protecting group and the 3-oxopiperidine moiety, suggest potential biological activities that are being explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

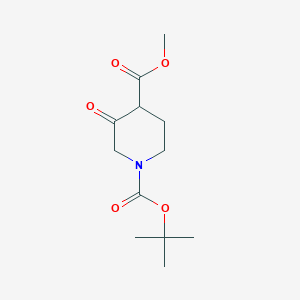

This compound has the following chemical structure:

Key Features:

- N-Boc Group : Provides stability and protection to the amine during synthetic procedures.

- Oxopiperidine Core : Potentially enhances interactions with biological targets through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ketone group at the 3-position can form hydrogen bonds with enzymes and receptors, while the ester group at the 4-position may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for its potential anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The compound's ability to inhibit key enzymes involved in cancer progression further supports its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Study on Anticancer Activity :

- Objective : Evaluate the compound's effect on cancer cell proliferation.

- Method : Treatment of human cancer cell lines with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, with an IC50 value indicating potent activity against specific cancer types.

-

Antimicrobial Efficacy :

- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method to evaluate inhibition zones.

- Results : The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a new antibiotic agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Anticancer | 15 | HeLa (cervical cancer) |

| Antimicrobial | 20 | Staphylococcus aureus |

| Antimicrobial | 25 | Escherichia coli |

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220223-46-1 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.